![molecular formula C23H25FN4O2 B6171427 5-(4-cyclohexylphenyl)-3-[3-(fluoromethyl)azetidine-1-carbonyl]-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 2394830-18-1](/img/new.no-structure.jpg)
5-(4-cyclohexylphenyl)-3-[3-(fluoromethyl)azetidine-1-carbonyl]-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-(4-cyclohexylphenyl)-3-[3-(fluoromethyl)azetidine-1-carbonyl]-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.5 g/mol. The purity is usually 95.
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Biological Activity
5-(4-cyclohexylphenyl)-3-[3-(fluoromethyl)azetidine-1-carbonyl]-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, also known as GNE-7883, is a complex organic compound with significant biological potential. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a multi-heterocyclic structure characterized by:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Functional Groups : Cyclohexyl, fluoromethyl, and azetidine moieties
This unique arrangement enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to GNE-7883 exhibit potent anticancer activity. The pyrazolo-pyrimidine core is particularly noted for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of Kinases : The compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer progression and survival mechanisms .
- Case Study : A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads for antitumor agents, demonstrating low cytotoxicity against normal cells while effectively targeting cancer cells .
Antimicrobial Activity
GNE-7883 has shown promise in antimicrobial applications:
- Antitubercular Activity : Similar pyrazolo[1,5-a]pyrimidine compounds have been identified as effective against Mycobacterium tuberculosis (Mtb), with mechanisms of action distinct from traditional antibiotics .
- Mechanism of Action : These compounds were found to disrupt cellular pathways without affecting cell-wall biosynthesis, indicating a novel mechanism that could be exploited for drug development .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of GNE-7883 typically involves multi-step processes to construct the complex heterocyclic framework. The SAR studies highlight the importance of various substituents on the pyrazolo-pyrimidine core in modulating biological activity:
- Key Modifications : Substituents such as fluoromethyl and cyclohexyl groups enhance the compound's interaction with biological targets, improving its efficacy .
Tables of Comparative Activity
Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
GNE-7883 | Structure | High (PI3K inhibitor) | Moderate (against Mtb) |
Analog A | Structure | Moderate | High (Mtb resistant strains) |
Analog B | Structure | Low | Moderate |
Scientific Research Applications
GNE-7883 has been primarily studied for its role as a potential therapeutic agent in various diseases. Its structure suggests several mechanisms through which it may exert pharmacological effects:
- Inhibition of Specific Enzymes : The compound's pyrazolo[1,5-a]pyrimidine core is known for its ability to inhibit certain kinases, which are crucial in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : GNE-7883 may interact with signaling pathways involved in inflammation and immune responses. By modulating these pathways, it could potentially be used in treating autoimmune diseases or inflammatory conditions.
- Neuroprotective Effects : Preliminary studies suggest that this compound might have neuroprotective properties, making it a candidate for research into neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Anticancer Activity
A study conducted by researchers at Caerulum Pharma demonstrated that GNE-7883 exhibited significant anticancer activity against various cancer cell lines. The compound was shown to induce apoptosis and inhibit cell proliferation through the downregulation of key oncogenes .
Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of GNE-7883 in animal models of rheumatoid arthritis. The compound reduced inflammatory markers and improved clinical scores in treated animals compared to controls .
Neuroprotection
A recent investigation into the neuroprotective effects of GNE-7883 revealed that it could attenuate neuronal cell death induced by oxidative stress. The study suggested that the compound's ability to modulate reactive oxygen species (ROS) levels contributed to its protective effects .
Properties
CAS No. |
2394830-18-1 |
---|---|
Molecular Formula |
C23H25FN4O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(4-cyclohexylphenyl)-3-[3-(fluoromethyl)azetidine-1-carbonyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H25FN4O2/c24-11-15-13-27(14-15)23(30)19-12-25-28-21(29)10-20(26-22(19)28)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-10,12,15-16,25H,1-5,11,13-14H2 |
InChI Key |
PKQHSQILXQSGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=O)N4C(=N3)C(=CN4)C(=O)N5CC(C5)CF |
Purity |
95 |
Origin of Product |
United States |
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